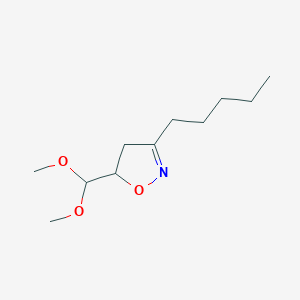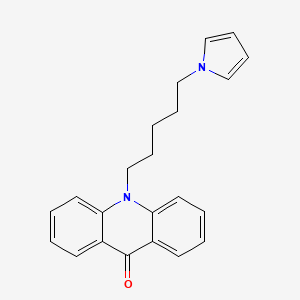
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
Méthodes De Préparation
The synthesis of 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridine and pyrrole derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene.
Catalysts: Common catalysts used include Lewis acids like aluminum chloride or boron trifluoride.
Industrial Production: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, especially in the presence of strong bases like sodium hydride.
Major Products: The major products formed include N-oxides, reduced derivatives, and substituted acridine compounds.
Applications De Recherche Scientifique
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one exerts its effects involves:
Molecular Targets: The compound primarily targets DNA, intercalating between base pairs and disrupting the replication process.
Pathways Involved: It can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting topoisomerase enzymes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one stands out due to its unique combination of acridine and pyrrole moieties. Similar compounds include:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Pyrrole-2-carboxaldehyde: A building block in organic synthesis.
9-Aminoacridine: An antiseptic and a DNA intercalator.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C22H22N2O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
10-(5-pyrrol-1-ylpentyl)acridin-9-one |
InChI |
InChI=1S/C22H22N2O/c25-22-18-10-2-4-12-20(18)24(21-13-5-3-11-19(21)22)17-7-1-6-14-23-15-8-9-16-23/h2-5,8-13,15-16H,1,6-7,14,17H2 |
Clé InChI |
CKSXNEDSZDWPBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCN4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


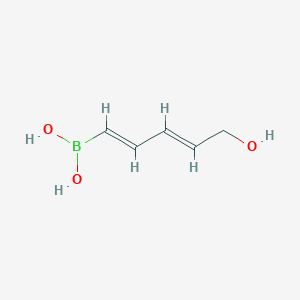
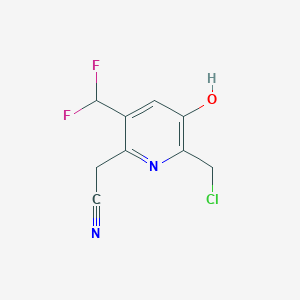
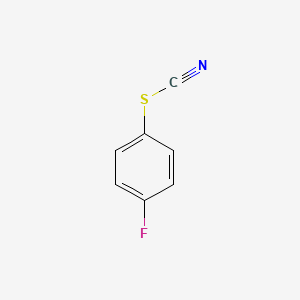
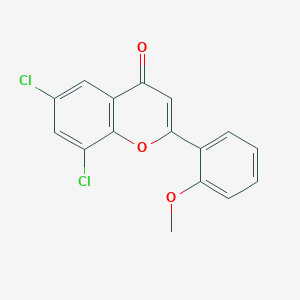

![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
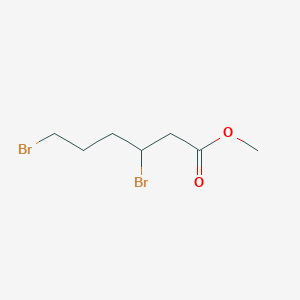
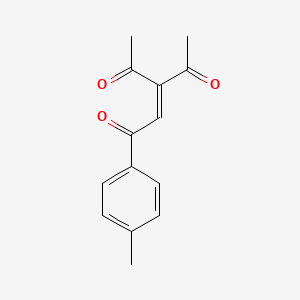
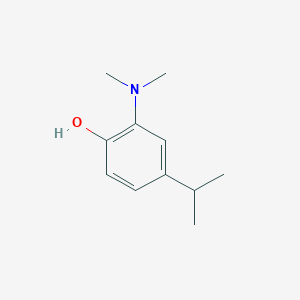

![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
